Texanol

Catalog No.
S563946
CAS No.
25265-77-4
M.F
C12H24O3
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Texanol

CAS Number

25265-77-4

Product Name

Texanol

IUPAC Name

(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3

InChI Key

DAFHKNAQFPVRKR-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O

solubility

Solubility in water, g/100ml: 2

Synonyms

Isobutyric Acid 3-Hydroxy-2,2,4-trimethylpentyl Ester; 2,2,4-Trimethyl-1,3-pentanediol 1-Isobutyrate; 2,2,4-Trimethyl-1,3-pentanediol 1-Isobutyrate; 3-Hydroxy-2,2,4-trimethylpentyl Isobutyrate; Isobutyraldehyde Trimer

Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O

The exact mass of the compound Texanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml: 2. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Texanol, or 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is an ester alcohol primarily utilized as a high-performance coalescing agent in latex paints and coatings. Its principal function is to transiently plasticize polymer particles in a formulation, lowering the minimum film formation temperature (MFFT) to ensure a continuous, durable film is formed as the coating dries. Key procurement-relevant properties include its low volatility, high boiling point (>250°C), low water solubility, and excellent hydrolytic stability, which make it suitable for a wide range of latex types, including high-pH acrylic systems. Beyond architectural coatings, it also serves as a retarder solvent in industrial applications and as a non-phthalate plasticizer alternative in PVC formulations.

Substituting Texanol with seemingly similar coalescents, such as more water-soluble glycol ethers like ethylene glycol monobutyl ether (EB), is a procurement risk. While some alternatives may appear more efficient in idealized lab tests, their higher water solubility can cause them to be wicked away from the polymer particles into porous substrates along with water during application, leading to poor film formation and compromised scrub resistance. Furthermore, Texanol's excellent hydrolytic stability ensures formulation longevity, a critical factor in high-pH coatings where less stable esters would degrade, affecting performance and shelf-life. Its very slow evaporation rate is a deliberate design feature that allows for optimal film formation, unlike more volatile substitutes that can flash off too quickly, trapping defects and preventing full coalescence. This unique balance of properties means that substitution often leads to failures in real-world performance, including poor durability, inconsistent color development, and reduced washability.

Processability: Extremely Slow Evaporation Rate Ensures Optimal Film Formation

Texanol has a significantly lower evaporation rate compared to common glycol ether coalescents, which is critical for allowing sufficient time for polymer particles to coalesce and form a defect-free film. Its evaporation rate relative to n-butyl acetate (nBuAc=1) is 0.002. This is substantially slower than more volatile alternatives like Ethylene Glycol Monobutyl Ether (EGMBE / Butyl CELLOSOLVE) and Diethylene Glycol Monobutyl Ether (Butyl CARBITOL). A slow rate prevents premature skinning of the paint film and ensures performance properties like scrub resistance and gloss are fully developed.

Evidence DimensionEvaporation Rate (relative to n-Butyl Acetate = 1)
Target Compound Data0.002
Comparator Or BaselineButyl CARBITOL: 0.004 | Butyl CELLOSOLVE (EGMBE): ~0.06-0.08
Quantified Difference2x slower than Butyl CARBITOL; >30x slower than Butyl CELLOSOLVE
ConditionsStandard conditions, relative to n-butyl acetate.

This ensures a wider application window and prevents film defects caused by rapid solvent loss, a key factor for process control and final product quality.

Formulation Compatibility: Superior Hydrolytic Stability in High-pH Systems

Texanol exhibits excellent hydrolytic stability, making it highly compatible with high-pH latex paint formulations, such as acrylics. The ester linkage in Texanol is sterically hindered, which protects it from nucleophilic attack by hydroxide ions that would otherwise cause saponification (base-catalyzed hydrolysis). This chemical stability prevents the degradation of the coalescent in the can over time, which could otherwise lead to a loss of performance, odor generation, and changes in pH. This contrasts with less-hindered ester-based coalescents that are more susceptible to degradation in alkaline environments.

Evidence DimensionChemical Stability in High-pH Formulations
Target Compound DataChemically stable in low-to-high pH dispersion coatings due to steric hindrance around the ester group.
Comparator Or BaselineLess-hindered esters, which are susceptible to base-catalyzed hydrolysis (saponification).
Quantified DifferenceNot quantitatively specified in sources, but described as 'excellent' and a key performance attribute.
ConditionsHigh-pH (alkaline) aqueous latex paint formulations during storage.

This ensures long-term shelf stability and consistent performance of the final paint product, avoiding costly batch failures or product recalls due to formulation breakdown.

Application Performance: Superior Scrub Resistance Compared to Coalescent-Free Systems

The use of Texanol directly translates to improved mechanical properties of the final paint film. In scrub resistance tests (BS EN ISO 11998), paint systems formulated with Texanol show excellent performance, with minimal film weight loss after abrasive cleaning. In contrast, coalescent-free systems, which rely on softer latex polymers, exhibit very poor scrub performance. Even after extended drying times, paints with Texanol maintain superior scrub resistance, demonstrating its critical role in achieving a durable, well-formed film.

Evidence DimensionScrub Resistance (Film Durability)
Target Compound DataExcellent scrub resistance that develops over time.
Comparator Or BaselineCoalescent-free paint systems, which exhibit 'very poor' scrub performance.
Quantified DifferenceQualitatively described as a 'clear performance advantage' and 'superior scrub resistance'.
ConditionsBS EN ISO 11998 scrub resistance test on formulated interior architectural paints, evaluated over a six-week period.

For manufacturers of consumer and industrial paints, this provides direct evidence of enhanced product durability and longevity, a key selling point and quality metric.

Formulating High-Durability Architectural Coatings

For manufacturers of premium interior and exterior latex paints, Texanol is the indicated choice when superior scrub resistance and washability are required performance targets. Its extremely low evaporation rate ensures a robust film is formed even in variable temperature and humidity conditions, directly contributing to the coating's durability and longevity.

Ensuring Shelf-Life in High-pH Industrial and Specialty Coatings

In applications requiring long-term stability in alkaline environments, such as industrial coatings based on acrylic emulsions, Texanol's excellent hydrolytic stability is a critical procurement factor. It prevents coalescent degradation, preserving the formulation's integrity and ensuring consistent performance after prolonged storage, unlike less stable alternatives.

Developing Coil Coatings and High-Bake Enamels

As a retarder solvent, Texanol's slow evaporation rate and high boiling point provide the extended 'open time' necessary for achieving superior flow and leveling in coil coatings and high-bake enamels. This processability advantage ensures a smooth, high-quality finish in demanding industrial application workflows.

Manufacturing Non-Phthalate Flexible PVC Products

As a chemical intermediate or specialty plasticizer, Texanol serves as a viable component in non-phthalate PVC formulations. For applications where regulated phthalates like DEHP are prohibited, its use contributes to creating flexible PVC with a more favorable regulatory profile.

Physical Description

2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999)
Liquid
LIQUID.

XLogP3

3.1

Boiling Point

471 °F at 760 mm Hg (USCG, 1999)
255-260 °C

Flash Point

248 °F (USCG, 1999)
120 °C o.c.

Vapor Density

Relative vapor density (air = 1): 7.5

Density

0.95 at 68 °F (USCG, 1999)
Relative density (water = 1): 0.95

LogP

3.47

Melting Point

-50 °C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 644 of 650 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Vapor pressure, Pa at 20 °C: 1.3

Other CAS

77-68-9
25265-77-4

Wikipedia

2,2,4-trimethyl-1,3-pentanediol 1-isobutyrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Printing ink manufacturing
Propanoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol: ACTIVE
Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Airborne molds and bacteria, microbial volatile organic compounds (MVOC), plasticizers and formaldehyde in dwellings in three North European cities in relation to sick building syndrome (SBS)

Bo Sahlberg, Maria Gunnbjörnsdottir, Argo Soon, Rain Jogi, Thorarinn Gislason, Gunilla Wieslander, Christer Janson, Dan Norback
PMID: 23280302   DOI: 10.1016/j.scitotenv.2012.10.114

Abstract

There are few studies on associations between airborne microbial exposure, formaldehyde, plasticizers in dwellings and the symptoms compatible with the sick building syndrome (SBS). As a follow-up of the European Community Respiratory Health Survey (ECRHS II), indoor measurements were performed in homes in three North European cities. The aim was to examine whether volatile organic compounds of possible microbial origin (MVOCs), and airborne levels of bacteria, molds, formaldehyde, and two plasticizers in dwellings were associated with the prevalence of SBS, and to study associations between MVOCs and reports on dampness and mold. The study included homes from three centers included in ECRHS II. A total of 159 adults (57% females) participated (19% from Reykjavik, 40% from Uppsala, and 41% from Tartu). A random sample and additional homes with a history of dampness were included. Exposure measurements were performed in the 159 homes of the participants. MVOCs were analyzed by GCMS with selective ion monitoring (SIM). Symptoms were reported in a standardized questionnaire. Associations were analyzed by multiple logistic regression. In total 30.8% reported any SBS (20% mucosal, 10% general, and 8% dermal symptoms) and 41% of the homes had a history of dampness and molds There were positive associations between any SBS and levels of 2-pentanol (P=0.002), 2-hexanone (P=0.0002), 2-pentylfuran (P=0.009), 1-octen-3-ol (P=0.002), formaldehyde (P=0.05), and 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) (P=0.05). 1-octen-3-ol (P=0.009) and 3-methylfuran (P=0.002) were associated with mucosal symptoms. In dwellings with dampness and molds, the levels of total bacteria (P=0.02), total mold (P=0.04), viable mold (P=0.02), 3-methylfuran (P=0.008) and ethyl-isobutyrate (P=0.02) were higher. In conclusion, some MVOCs like 1-octen-3-ol, formaldehyde and the plasticizer Texanol, may be a risk factor for sick building syndrome. Moreover, concentrations of airborne molds, bacteria and some other MVOCs were slightly higher in homes with reported dampness and mold.


Ambient measurements of 2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate in Southern California

Wendy S Goliff, Dennis R Fitz, Kathy Cocker, Kurt Bumiller, Charles Bufalino, Dylan Switzer
PMID: 22788106   DOI: 10.1080/10962247.2012.666223

Abstract

2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate (TPM) is a widely used solvent found in water-based coatings. Ambient measurements of TPM are reported here for the first time. Although this compound has been previously measured in indoor air, this study illustrates successful detection and quantification of TPM in ambient air at three locations in Southern California: Pico Rivera, Azusa, and Riverside. TPM was detected in every sample collected, with concentrations ranging from 0.7 to 49.5 parts per trillion (ppt). Collections took place during summer 2009, fall 2009, winter 2009/2010, and spring 2010, for 5-7 days during each season. The highest mean concentrations were observed during the summer months for each city, when coating activities are typically at their highest.


[Emission of volatile and semivolatile organic compounds from water-based akrylate paints]

Renata Wiglusz, Elzbieta Sitko
PMID: 18578351   DOI:

Abstract

Identification and testing of organic compounds emissions from water-based akrylate paints were conducted. TD-GC/MS system was applied for identification of compounds. Emission was monitored in an environmental chamber with controlled temperature, relative humidity, and air exchange. Quantitative analysis was measured by GC method. Emission of main volatile organic compounds (VOC) semivolatile organic compounds (SVOC) and total volatile organic compounds (TVOC) were defined in various periods of time, within 30 days after paints application. The main organic compounds indicated high level of an initial emission after 24 hours. Some of water-based akrylate paints may release small quantities of SVOC (texanol) even 30 days after their application. It was demonstrated that the first-order emission decay model well describes the emission course from water-based paints.


Sensory and analytical evaluations of paints with and without texanol

Michelle Gallagher, Pamela Dalton, Laura Sitvarin, George Preti
PMID: 18350903   DOI: 10.1021/es071555y

Abstract

Perception of odor can figure prominently in complaints about indoor air,yet identification of the responsible compound(s) is often difficult. For example, paint emissions contain a variety of odorous volatile organic compounds (VOCs) which maytrigger reports of irritation and upper respiratory health effects. Texanol ester alcohol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), a paint coalescing agent, is frequently associated with the "persistent, characteristic odor" of water-based paint. To evaluate the sensory impact of Texanol, naive (unfamiliar with paint constituents) and experienced (familiar with paint constituents) subjects evaluated the odor properties of paints with and without Texanol. VOC emissions from neat paint and paint applied to gypsum wallboard were collected via solid-phase microextraction and analyzed by gas chromatography/ mass spectrometry and gas chromatography/olfactometry. Regardless of subjects' prior experience, aromatic hydrocarbons and oxygenated compounds, introduced from other paint additives and not Texanol, were most commonly associated with paint odor. However, quantitative sensory techniques demonstrated that addition of Texanol to paints led to an overall increase in the perceived intensity of the coating. The combined use of these techniques proved to be an effective methodology for analyzing the structure of paint volatiles and their sensory properties and holds promise for solving many odorous indoor air problems.


Occurrence of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) in foods packed in polystyrene and polypropylene cups

M Kempf, S Ramm, T Feuerbach, P Schreier
PMID: 19680930   DOI: 10.1080/02652030802562920

Abstract

After simultaneous distillation-extraction (SDE) of foods packed in polystyrene (n = 77) and polypropylene cups (n = 42) from 61 different suppliers, coupled capillary gas chromatography-mass spectrometric (HRGC-MS) analyses indicated the presence of diastereomers of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB; Texanol), a known coalescent of paints and printing inks. The contaminant was found in 55 and 50% of the polystyrene and polypropylene packed samples, respectively. Amounts ranged 1.2-64.5 microg kg(-1) in polystyrene cups (average 25.1 microg kg(-1)) and 0.9-45.7 microg kg(-1) in polypropylene cups (average 10.8 microg kg(-1)). The origin of Texanol in the printed plastic cups was demonstrated by separate HRGC-MS analysis, showing amounts in the higher microg kg(-1) range. In addition, the presence of two pairs of enantiomers, both found to be racemic by enantioselective multi-dimensional gas chromatography-mass spectrometry (enantio-MDGC-MS), excluded it being of natural origin. The detection limit of overall procedure (DLOP) and the reliable quantification limit (RQL) were 0.2 and 0.9 microg kg(-1), respectively. As the diester, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), is on the EU list of regulated substances (restricted to single-use gloves only) with a migration limit of 5 mg kg(-1) in food and is metabolised rapidly by hydrolysis, the observed migration of the monoester Texanol at the microg kg(-1) level poses no risk of adverse effects.


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